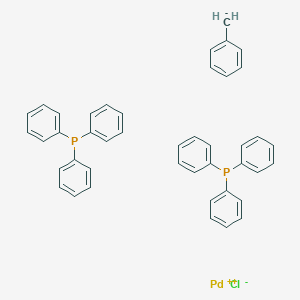

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride is a chemical compound with diverse applications in scientific research. It is known for its unique properties and versatility, making it valuable in various fields such as catalysis and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with triphenylphosphine in the presence of methanidylbenzene. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also be reduced using appropriate reducing agents.

Substitution: The compound participates in substitution reactions, where one or more of its ligands are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium oxides, while reduction reactions can produce palladium metal or other reduced forms .

Wissenschaftliche Forschungsanwendungen

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride has numerous applications in scientific research:

Chemistry: It serves as a catalyst in various organic synthesis reactions, including carbon-carbon cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.

Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.

Medicine: It plays a crucial role in the production of antiviral drugs through catalytic coupling reactions.

Industry: The compound is employed in the synthesis of fine chemicals and materials, contributing to advancements in industrial processes.

Wirkmechanismus

The mechanism by which Methanidylbenzene;palladium(2+);triphenylphosphane;chloride exerts its effects involves several steps:

Oxidative Addition: The palladium center undergoes oxidative addition with an organic halide or pseudohalide, forming a palladium complex.

Transmetallation: The complex then undergoes transmetallation with an organometallic reagent, transferring the organic group to the palladium center.

Reductive Elimination: Finally, reductive elimination occurs, releasing the desired product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Methanidylbenzene;palladium(2+);triphenylphosphane;chloride can be compared with other similar compounds, such as:

Bis(triphenylphosphine)palladium(II) chloride: This compound also serves as a catalyst in organic synthesis but has different reactivity and stability profiles.

Tetrakis(triphenylphosphine)palladium(0): Another palladium-based catalyst with distinct applications and properties.

The uniqueness of this compound lies in its specific combination of ligands and its ability to facilitate a wide range of chemical reactions, making it a versatile and valuable compound in scientific research.

Biologische Aktivität

The compound Methanidylbenzene; Palladium(II); Triphenylphosphane; Chloride, often represented as a palladium complex, is of significant interest in the field of organometallic chemistry due to its catalytic properties and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Composition and Properties

The compound is a coordination complex consisting of:

- Palladium(II) : A transition metal known for its catalytic properties.

- Triphenylphosphine (PPh₃) : A phosphine ligand that stabilizes the palladium center.

- Chloride ions : Serving as ligands in the coordination sphere.

The general formula can be expressed as PdCl2(PPh3)2. This complex is characterized by its square planar geometry and solubility in various organic solvents, making it suitable for catalytic reactions.

Synthesis

The synthesis of this palladium complex typically involves the reaction of palladium(II) chloride with triphenylphosphine. The reaction can be summarized as follows:

This process can be performed in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled heating conditions .

Anticancer Properties

Research indicates that palladium complexes exhibit potential anticancer activity. For instance, studies have shown that certain palladium-phosphine complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .

A specific study highlighted the efficacy of palladium complexes in inhibiting tumor growth in vivo, demonstrating their potential as therapeutic agents against various cancer types.

Enzymatic Activity

Palladium complexes have also been investigated for their ability to mimic enzymatic activity. For example, they can catalyze reactions similar to those facilitated by metalloenzymes, which are crucial for various biochemical processes. This catalytic mimicry opens avenues for developing new biochemical assays and therapeutic strategies .

Case Studies

- Cancer Cell Studies :

- Antimicrobial Activity :

- Catalytic Applications :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁Cl₂P₂Pd |

| Molecular Weight | 1155.56 g/mol |

| Melting Point | 103-107 °C |

| Solubility | Soluble in organic solvents |

| Biological Activity | Anticancer, Antimicrobial |

| Study Focus | Findings |

|---|---|

| Cancer Cell Line Study | Induced apoptosis |

| Antimicrobial Activity | Effective against bacteria |

| Catalytic Efficiency | High yield in coupling reactions |

Eigenschaften

CAS-Nummer |

22784-59-4 |

|---|---|

Molekularformel |

C43H37ClP2Pd |

Molekulargewicht |

757.6 g/mol |

IUPAC-Name |

methanidylbenzene;palladium(2+);triphenylphosphane;chloride |

InChI |

InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |

InChI-Schlüssel |

AVPBPSOSZLWRDN-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |

Kanonische SMILES |

[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.